molecular formula C12H13N3O3S B11122213 2-[(furan-2-ylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

2-[(furan-2-ylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B11122213
M. Wt: 279.32 g/mol
InChI Key: MRCILNWJVLIIKG-UHFFFAOYSA-N
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Description

2-[(Furan-2-ylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a heterocyclic compound that incorporates both furan and thiazole rings. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(furan-2-ylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide typically involves the following steps:

    Formation of the Furan-2-ylcarbonyl Intermediate: This can be achieved by reacting furan with a suitable acylating agent under acidic or basic conditions.

    Thiazole Ring Formation: The intermediate is then reacted with a thioamide or a similar sulfur-containing compound to form the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives.

Scientific Research Applications

2-[(Furan-2-ylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(furan-2-ylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

  • 2-[(Furan-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
  • N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide

Comparison: Compared to similar compounds, 2-[(furan-2-ylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of furan and thiazole rings. This unique structure allows it to interact with different biological targets and exhibit distinct biological activities. The presence of the trimethyl group also contributes to its unique chemical properties and reactivity.

Properties

Molecular Formula

C12H13N3O3S

Molecular Weight

279.32 g/mol

IUPAC Name

2-(furan-2-carbonylamino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C12H13N3O3S/c1-7-9(11(17)15(2)3)19-12(13-7)14-10(16)8-5-4-6-18-8/h4-6H,1-3H3,(H,13,14,16)

InChI Key

MRCILNWJVLIIKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CO2)C(=O)N(C)C

Origin of Product

United States

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